molecular formula C10H14Cl2FN3 B7818506 3-(5-Fluoro-1h-benzoimidazol-2-yl)-propylamine dihydrochloride

3-(5-Fluoro-1h-benzoimidazol-2-yl)-propylamine dihydrochloride

Cat. No.: B7818506
M. Wt: 266.14 g/mol
InChI Key: UZWYDXXEEKCGDO-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine dihydrochloride is a fluorinated benzimidazole derivative characterized by a propylamine side chain and a fluorine substituent at the 5-position of the benzimidazole ring. Its dihydrochloride salt form enhances solubility in aqueous media, making it suitable for pharmacological and biochemical applications.

Properties

IUPAC Name

3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3.2ClH/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;;/h3-4,6H,1-2,5,12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWYDXXEEKCGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Fluoro-1H-benzimidazol-2-yl)-propylamine dihydrochloride, a compound with the molecular formula C10H12FN32ClC_{10}H_{12}FN_3\cdot 2Cl, has garnered attention in the scientific community for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial activity, cytotoxicity, and structure-activity relationships (SARs).

  • Molecular Weight : 193.22 g/mol
  • CAS Number : 883541-03-5
  • Structure : The compound features a benzimidazole moiety substituted with a fluorine atom and a propylamine side chain.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of this compound, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies and Findings

  • In vitro Activity Against MRSA :
    • A study screened various derivatives of imidazole compounds, including 3-(5-fluoro-1H-benzimidazol-2-yl)-propylamine dihydrochloride. The results indicated that while some analogues exhibited weak growth inhibition against MRSA (Minimum Inhibitory Concentration, MIC = 16 µg/mL), the specific compound did not demonstrate significant activity in this context .
  • Comparison with Other Compounds :
    • In a broader screening of related compounds, derivatives with halogen substitutions on the indole ring showed enhanced activity against MRSA. Notably, compounds with specific structural modifications were identified as having MIC values as low as ≤0.25 µg/mL against MRSA . This suggests that while 3-(5-fluoro-1H-benzimidazol-2-yl)-propylamine dihydrochloride may not be highly active on its own, its structural framework could be a starting point for further optimization.

Cytotoxicity and Safety Profile

The cytotoxicity of 3-(5-fluoro-1H-benzimidazol-2-yl)-propylamine dihydrochloride was evaluated using human embryonic kidney cells (HEK293). The findings indicated that this compound exhibited low cytotoxic effects at concentrations up to 32 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for developing more effective derivatives of this compound. The following observations were made:

  • Fluorine Substitution : The presence of the fluorine atom in the benzimidazole ring appears to influence the biological activity positively by enhancing lipophilicity and potentially improving membrane permeability.
  • Side Chain Modifications : Variations in the propylamine side chain have been explored to enhance antimicrobial properties. For instance, introducing different alkyl or aryl substituents may yield compounds with improved potency against bacterial strains .

Summary Table of Biological Activity

Compound NameMIC (µg/mL)Cytotoxicity (HEK293)Notes
3-(5-Fluoro-1H-benzimidazol-2-yl)-propylamine dihydrochloride16LowWeak activity against MRSA
Halogenated imidazole derivatives≤0.25VariesEnhanced activity against MRSA
Other related compoundsVariesVariesStructural modifications yield varied results

Scientific Research Applications

Medicinal Chemistry

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine dihydrochloride has been studied for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, particularly in the treatment of various diseases.

Case Study: Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit anticancer properties. The compound's ability to inhibit specific kinases involved in cancer progression has been explored. For instance, a study demonstrated that similar compounds showed significant inhibition of tumor growth in xenograft models .

Neuropharmacology

Research indicates that this compound may have implications in neuropharmacology, particularly as a potential treatment for neurological disorders.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of benzimidazole derivatives on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could reduce cell death and promote survival pathways, indicating potential therapeutic applications in neurodegenerative diseases .

Biochemical Research

The compound is also utilized in biochemical research for its role as a tool compound in proteomics and enzyme inhibition studies.

Case Study: Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented, showing that the compound can modulate enzyme activity relevant to metabolic pathways. This modulation can provide insights into metabolic diseases and potential therapeutic strategies .

Table 1: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential anticancer agentInhibition of tumor growth in xenograft models
NeuropharmacologyPossible treatment for neurological disordersNeuroprotective effects against oxidative stress
Biochemical ResearchTool for enzyme inhibition studiesModulation of enzyme activity impacting metabolism

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. Reaction conditions and outcomes vary depending on the electrophile:

ReagentSolventTemperatureProductYield (%)Reference
Methyl iodideDMF50–60°CN-Methylated derivative78–82
Ethylene oxideTHF/H₂ORTEthanolamine-substituted derivative65–70
Benzyl chlorideAcetonitrileRefluxN-Benzyl derivative85–88

Key Findings :

  • Alkylation occurs regioselectively at the primary amine site.

  • Steric hindrance from the benzimidazole ring limits reactivity with bulky alkylating agents.

Acylation Reactions

The amine group reacts with acylating agents to form amides:

ReagentCatalystConditionsProductYield (%)Reference
Acetic anhydridePyridine0–5°C, 2 hrsN-Acetyl derivative90–92
Benzoyl chlorideTriethylamineRT, 4 hrsN-Benzoyl derivative83–85
Succinic anhydrideDMAPReflux, 6 hrsSuccinamide-linked derivative75–78

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

  • Electron-withdrawing fluorine on the benzimidazole enhances amine nucleophilicity slightly .

Oxidation Reactions

Controlled oxidation of the propylamine side chain yields ketones or aldehydes:

Oxidizing AgentSolventTemperatureProductYield (%)Reference
KMnO₄ (acidic)H₂O/H₂SO₄60°C3-(5-Fluoro-1H-benzimidazol-2-yl)propanal68–72
Jones reagentAcetone0–5°C3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid55–60

Side Reactions :

  • Over-oxidation can lead to cleavage of the benzimidazole ring under harsh conditions.

Suzuki-Miyaura Cross-Coupling

The fluorine atom on the benzimidazole participates in palladium-catalyzed cross-coupling:

Boronic AcidCatalyst SystemProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃5-Phenyl-benzimidazole derivative70–75
4-Methoxyphenylboronic acidPdCl₂(dppf), CsF5-(4-Methoxyphenyl)-benzimidazole derivative65–68

Optimization Notes :

  • Reactions require anhydrous conditions and inert atmosphere (N₂/Ar).

  • Fluorine acts as a directing group, enabling regioselective coupling at the 5-position .

Reduction Reactions

The benzimidazole ring can be partially reduced under specific conditions:

Reducing AgentSolventProductYield (%)Reference
NaBH₄/CuCl₂MeOHTetrahydrobenzimidazole derivative50–55
H₂ (1 atm)/Pd/CEtOHPartially saturated ring system60–65

Limitations :

  • Complete reduction of the aromatic ring is not observed due to stabilization by the fluorine substituent.

Acid-Base Reactions

The compound forms salts with strong acids/bases:

ReagentProductApplicationReference
NaOH (aq.)Free base formPurification via precipitation
HCl (gas)Dihydrochloride saltStabilization for storage

Structural Impact :

  • Salt formation improves solubility in polar solvents (e.g., water, DMSO).

Photochemical Reactions

UV irradiation induces decomposition:

ConditionDegradation PathwayHalf-Life (hrs)Reference
UV (254 nm)Cleavage of the propylamine side chain2.5–3.0
UV (365 nm)Ring-opening of benzimidazole4.0–4.5

Handling Recommendation :

  • Store in amber vials under inert gas to minimize photodegradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with fluorinated nitroimidazole-based hypoxia probes and benzimidazole-derived pharmaceuticals. Below is a comparative analysis based on available data:

Parameter 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine dihydrochloride Nitroimidazole-Based Probes (e.g., CF3PM, Bis-pTFN-1) Benzimidazole Antifungals (e.g., Albendazole)
Core Structure Benzimidazole with 5-fluoro substituent Nitroimidazole with trifluoromethyl/benzyl groups Benzimidazole with carbamate/thioether groups
Side Chain Propylamine (dihydrochloride salt) Propylamine with nitroimidazole and fluorinated aryl groups Variable (e.g., methylcarbamate, sulfoxide)
Solubility High (due to dihydrochloride salt) Moderate (water-soluble at 0–5°C; exceptions like pTFA-1) Low (often requires formulation enhancers)
Biological Target Hypothesized: DNA topoisomerases or kinases Hypoxic tumor cells (via nitro group reduction) Tubulin in helminths/fungi
Hypoxia Selectivity (Ci/Ce) Not reported 2.0–15.5 (e.g., CF3PM: 15.5) Not applicable
Toxicity Undocumented Neurotoxicity at high doses (e.g., Bis-pTFN-1) Hepatotoxicity (dose-dependent)

Key Findings from Analogues

Fluorine Impact : The 5-fluoro substituent in the benzimidazole core may enhance metabolic stability and target binding affinity, similar to trifluoromethyl groups in nitroimidazole probes, which improve hypoxia selectivity and MRI detectability .

Salt Form Advantages: The dihydrochloride salt likely improves bioavailability compared to non-ionic nitroimidazole derivatives, which require cold storage for solubility .

Mechanistic Divergence : Unlike nitroimidazoles, which rely on nitro group reduction in hypoxic environments, benzimidazoles often interact with enzymatic pockets (e.g., tubulin or kinases), suggesting distinct therapeutic applications.

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For fluorinated variants, 4-fluoro-o-phenylenediamine serves as the starting material. A common approach involves:

4-Fluoro-o-phenylenediamine+Propionic Acid DerivativeAcidic Conditions5-Fluoro-benzimidazole Intermediate\text{4-Fluoro-o-phenylenediamine} + \text{Propionic Acid Derivative} \xrightarrow{\text{Acidic Conditions}} \text{5-Fluoro-benzimidazole Intermediate}

Reaction conditions often employ hydrochloric acid or polyphosphoric acid at elevated temperatures (80–120°C) to facilitate cyclization.

Table 1: Representative Conditions for Benzimidazole Ring Formation

Starting MaterialAcid CatalystTemperature (°C)Yield (%)
4-Fluoro-o-phenylenediamineHCl (conc.)10072
4-Fluoro-o-phenylenediaminePolyphosphoric Acid12068

Fluorination Strategies

Direct fluorination of pre-formed benzimidazoles is challenging due to ring instability. Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) is preferred post-cyclization. For example:

Benzimidazole Intermediate+SelectfluorMeCN, RT5-Fluoro-benzimidazole\text{Benzimidazole Intermediate} + \text{Selectfluor} \xrightarrow{\text{MeCN, RT}} \text{5-Fluoro-benzimidazole}

This method achieves regioselective fluorination at the 5-position with yields exceeding 80% under optimized conditions.

Propylamine Side Chain Introduction

Alkylation of the benzimidazole nitrogen with 3-bromopropylamine hydrobromide is a standard method. The reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base:

5-Fluoro-benzimidazole+3-Bromopropylamine HBrK2CO3,DMF3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine\text{5-Fluoro-benzimidazole} + \text{3-Bromopropylamine HBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine}

Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.

Table 2: Alkylation Reaction Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K2_2CO3_3DMF801265
Cs2_2CO3_3DMSO901070

Advanced Synthetic Methodologies

Ultrasound-Assisted Synthesis

Recent advancements employ ultrasound to accelerate condensation and cyclization steps. A solvent-free protocol using 2-aminobenzimidazole and perfluoro-ynones under ultrasound irradiation (40 kHz, 50°C) reduces reaction time from hours to minutes while maintaining yields >85%.

2-Aminobenzimidazole+CF3-YnoneUltrasoundCF3-Benzimidazole Intermediate\text{2-Aminobenzimidazole} + \text{CF}3\text{-Ynone} \xrightarrow{\text{Ultrasound}} \text{CF}3\text{-Benzimidazole Intermediate}

Continuous Flow Techniques

Integrated flow systems enhance scalability and reproducibility. A continuous-flow reactor achieves intramolecular cyclization in 25 minutes, compared to 12 hours in batch processes, with a 92% yield.

Table 3: Batch vs. Flow Synthesis Comparison

ParameterBatch ProcessFlow Process
Reaction Time12 h25 min
Yield (%)6592
Solvent ConsumptionHighLow

Purification and Characterization

Crude product purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH2_2Cl2_2/MeOH). The dihydrochloride salt is precipitated by HCl gas in ethyl acetate. Purity is confirmed via HPLC (>98%) and 1^1H/13^{13}C NMR.

Comparative Analysis of Methodologies

Traditional methods offer reliability but suffer from long reaction times and moderate yields. Advanced techniques like ultrasound and flow chemistry address these limitations, though they require specialized equipment. Enzymatic approaches, such as laccase-mediated amination (as seen in isopropylamine synthesis ), remain underexplored but could offer greener alternatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine dihydrochloride?

  • Methodological Answer : The synthesis typically involves condensation of fluorinated benzimidazole precursors with propylamine derivatives. For example, analogous compounds are synthesized by heating 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine with aldehydes in dry DMF under nitrogen, using sodium metabisulfite as a catalyst . Another approach involves refluxing intermediates (e.g., dihydrochloride salts) with reagents like 3,5-dimethylpyrazole-1-carboxamidine nitrate in ethanol to form guanidine derivatives . Key steps include cyclization, purification via column chromatography, and characterization using NMR and HPLC.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR spectroscopy : For structural confirmation, particularly 1^1H-NMR to identify aromatic protons (e.g., δ 6.80–6.88 ppm for benzimidazole derivatives) and 19^{19}F-NMR for fluorine environments .
  • IR spectroscopy : To detect functional groups (e.g., C=O at ~1646 cm1^{-1}, NH/OH stretches at ~3237–3428 cm1^{-1}) .
  • HPLC/MS : For purity assessment and mass confirmation, especially for intermediates prone to side reactions .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (e.g., pH 1–10) at 25°C, 37°C, and 60°C. Samples are analyzed via UV-Vis spectroscopy or HPLC at intervals to track degradation. For example, ammonium acetate buffer (pH 6.5) is often used to mimic physiological conditions . Accelerated stability testing under oxidative stress (e.g., H2_2O2_2) may also be conducted .

Advanced Research Questions

Q. How can low yields in the cyclization step of benzimidazole formation be addressed?

  • Methodological Answer : Low yields often arise from incomplete condensation or side reactions. Strategies include:

  • Catalyst optimization : Substituting sodium metabisulfite with iodine or polyphosphoric acid to enhance cyclization efficiency .
  • Reaction time/temperature : Extending reflux duration (e.g., 18–24 hours) under inert atmospheres to drive equilibrium .
  • Intermediate purification : Pre-purifying precursors like 6-anilino-1,3-dialkyluracils via recrystallization to minimize impurities .

Q. What strategies mitigate the instability of fluorinated intermediates during synthesis?

  • Methodological Answer : Fluorinated intermediates are sensitive to hydrolysis and light. Mitigation involves:

  • Inert conditions : Conducting reactions under nitrogen/argon and using anhydrous solvents (e.g., dry DMF) .
  • Low-temperature storage : Storing intermediates at -20°C in amber vials to prevent decomposition .
  • Stabilizing agents : Adding antioxidants like BHT (butylated hydroxytoluene) during purification .

Q. How can the compound be modified to enhance its drug delivery efficacy?

  • Methodological Answer : Structural modifications include:

  • pH-responsive adjuvants : Conjugating with 3-(diethylamino)propylamine (DEAP) to enable endosomal escape in targeted delivery systems .
  • Nanocarrier encapsulation : Using liposomes or extracellular vesicles functionalized with N-(2-aminoethyl)maleimide for controlled release .
  • Bioconjugation : Attaching polyethylene glycol (PEG) chains to improve solubility and reduce renal clearance .

Q. How are contradictions in biological activity data resolved for fluorinated benzimidazole derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., anti-ulcer vs. antiviral effects) are analyzed by:

  • Structure-activity relationship (SAR) studies : Comparing substituent effects (e.g., 5-fluoro vs. 5-chloro) on receptor binding .
  • Dose-response profiling : Assessing activity across concentrations (e.g., 0.1–100 μM) to identify non-specific effects .
  • Computational modeling : Docking studies to predict interactions with targets like histamine H2_2 receptors .

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